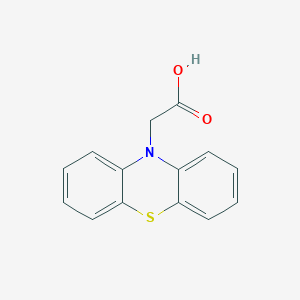

Phenothiazine-10-acetic acid

概要

説明

Phenothiazine-10-acetic acid is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical properties and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine-10-acetic acid typically involves the modification of the phenothiazine core. One common method includes the introduction of an acetic acid moiety at the 10th position of the phenothiazine ring. This can be achieved through various synthetic routes, including:

Nucleophilic substitution reactions: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Oxidation reactions: Employing oxidizing agents like hydrogen peroxide in glacial acetic acid to introduce the acetic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch reactors: For controlled reaction conditions and scalability.

Continuous flow reactors: For efficient and consistent production.

化学反応の分析

Functional Group Transformations

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

Amide Formation

-

Reacts with amines (e.g., thiocarbohydrazide) under solvent-free conditions to form triazole derivatives. For example, heating with thiocarbohydrazide yields 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol .

Table 1: Reaction Conditions for Amide Formation

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Phenothiazine-10-acetic acid | Thiocarbohydrazide | Solvent-free, 4–5 h, 120°C | Triazole derivative (CHNOS) |

Cyclization and Condensation Reactions

The compound participates in cyclization and Schiff base formation:

-

With Aldehydes : In the presence of concentrated HSO/DMF, it reacts with substituted aldehydes (e.g., benzaldehyde derivatives) to form 5-((10H-phenothiazin-10-yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiols .

Table 2: Condensation with Aldehydes

| Aldehyde Substituent | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | HSO | DMF | 6 h | 68–75 |

| 4-Nitrobenzaldehyde | HSO | DMF | 6 h | 58–64 |

Biological Activity and Derivatives

This compound derivatives exhibit antimicrobial and antioxidant properties:

-

Antimicrobial Activity : Triazole and Schiff base derivatives show inhibition against Staphylococcus aureus (MIC: 28–38 µg/mL) and Escherichia coli (MIC: 48–60 µg/mL) .

-

Antioxidant Capacity : Derivatives such as 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol demonstrate radical scavenging activity in DPPH assays (IC: 30–40 µM) .

Stability and Reactivity Considerations

科学的研究の応用

Anticancer Properties

1. Antitumor Activity

Phenothiazine derivatives, including phenothiazine-10-acetic acid, have been investigated for their anticancer properties. A study demonstrated that PEGylated phenothiazine derivatives exhibited significant cytotoxicity against various tumor cell lines, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil and doxorubicin. The PEGylation process improved biocompatibility and reduced toxicity in animal models, indicating a promising avenue for developing next-generation anticancer drugs .

2. Mechanism of Action

The antitumor mechanism involves the formation of nanoaggregates and the cleavage of ester bonds, which enhance the inhibition of cancer cell proliferation. This suggests that phenothiazine derivatives can interfere with critical cellular processes involved in tumor growth .

Antioxidant Activity

1. In Vitro Antioxidant Evaluation

this compound has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and nitric oxide scavenging tests. Research indicated that certain derivatives displayed significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

2. Synergistic Effects with Other Compounds

Combining phenothiazine derivatives with other compounds has shown enhanced antioxidant effects. For instance, studies involving triazole derivatives alongside phenothiazines indicated a synergistic effect that improved overall antioxidant efficacy .

Neuroprotective Effects

This compound has also been studied for its neuroprotective potential, particularly in relation to neurodegenerative diseases like Alzheimer’s disease (AD). Novel hybrids incorporating phenothiazine moieties have demonstrated multi-target profiles, inhibiting cholinesterases and reducing amyloid aggregation, which are key factors in AD pathology .

Other Therapeutic Applications

1. Antimicrobial Activity

Research has shown that phenothiazine derivatives possess antibacterial and antiviral properties. These compounds have been tested against various pathogens, demonstrating effectiveness that could lead to new treatments for infectious diseases .

2. Antihistaminic and Antipsychotic Effects

Historically, phenothiazines have been used as antipsychotic agents due to their ability to modulate neurotransmitter activity. This compound continues to be explored for its potential as a tranquilizer and antihistaminic agent .

Summary of Findings

The following table summarizes the applications of this compound based on recent research findings:

作用機序

The mechanism of action of phenothiazine-10-acetic acid involves its interaction with various molecular targets and pathways. It is known to:

Inhibit enzyme activity: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent reactions.

Modulate cellular pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Interact with DNA: Intercalating between DNA bases, leading to disruption of DNA replication and transcription.

類似化合物との比較

Phenothiazine-10-acetic acid can be compared with other phenothiazine derivatives, such as:

Chlorpromazine: A well-known antipsychotic drug.

Promethazine: Used as an antihistamine and antiemetic.

Methylene blue: An early antimalarial drug and a dye.

Uniqueness: this compound is unique due to its specific acetic acid substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This makes it a valuable compound for targeted research and potential therapeutic applications.

生物活性

Phenothiazine-10-acetic acid (PTAA) is a derivative of phenothiazine, a compound known for its diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of PTAA, detailing its synthesis, mechanisms of action, and various applications in medicine.

Synthesis and Structural Characteristics

Phenothiazine derivatives, including PTAA, are synthesized through various chemical reactions that modify the core structure of phenothiazine. The synthesis often involves the introduction of acetic acid moieties to enhance solubility and biological activity. For instance, PTAA can be synthesized via acylation reactions that yield compounds with improved pharmacological properties compared to their parent phenothiazines .

Antimicrobial Activity

PTAA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that PTAA and its derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that PTAA was effective against strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Recent research indicates that PTAA exhibits promising anticancer activity. In vitro studies have reported its efficacy against various cancer cell lines, including liver cancer cells. The mechanism of action is believed to involve the modulation of cholinergic signaling pathways and induction of apoptosis in cancer cells .

Case Study: Anticancer Activity in Liver Cancer Cells

A study involving zebrafish embryos demonstrated that PTAA derivatives significantly inhibited tumor growth while exhibiting low toxicity levels in vivo. This highlights the potential for PTAA as a therapeutic agent in cancer treatment .

The biological activity of PTAA can be attributed to several mechanisms:

- Cholinesterase Inhibition : PTAA has been shown to modulate cholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system. This property may contribute to its neuroprotective effects and potential use in treating neurodegenerative diseases .

- Antioxidant Properties : Like other phenothiazine derivatives, PTAA exhibits antioxidant activity, which can protect cells from oxidative stress and improve overall cellular health .

Toxicity and Safety Profile

The safety profile of PTAA has been assessed through various studies. It has been found to have a relatively low toxicity level in animal models, making it a suitable candidate for further development as a therapeutic agent .

Table 2: Toxicity Profile of this compound

特性

IUPAC Name |

2-phenothiazin-10-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJVFIOYSMVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363888 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-68-2 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。